Ethyl 6-chloro-2-(pyridin-2-YL)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a pyridine ring and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method involves the reaction of 2-chloropyridine with ethyl 2-aminopyrimidine-4-carboxylate under basic conditions, followed by chlorination to introduce the chlorine atom at the 6-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and pyrimidine rings.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substituted derivatives: Various substituted derivatives can be formed through nucleophilic substitution reactions.
Carboxylic acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate has several applications in scientific research:
Medicinal chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Biological studies: The compound is used in studies to understand the biological activity of pyrimidine derivatives and their interactions with biological targets.
Chemical synthesis: It is employed as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyridine rings can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity. The ester group may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical properties and biological activities. The chlorine atom at the 6-position of the pyrimidine ring further enhances its reactivity and potential for derivatization .
Properties
IUPAC Name |
ethyl 6-chloro-2-pyridin-2-ylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-10(13)16-11(15-9)8-5-3-4-6-14-8/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLCTDJGZVGBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)C2=CC=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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